molecular formula C5H6O2 B122968 4-Pentynoic acid CAS No. 6089-09-4

4-Pentynoic acid

Cat. No. B122968
CAS RN: 6089-09-4
M. Wt: 98.1 g/mol
InChI Key: MLBYLEUJXUBIJJ-UHFFFAOYSA-N
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Description

4-Pentynoic acid is a molecule of interest in various fields of chemistry and materials science due to its potential applications in creating functionalized polymers and other compounds. It serves as a precursor for 'clickable' polylactide, which allows for the introduction of a wide range of functional groups onto polymers through 'click' chemistry with organic azides . This functionalization can significantly alter the physicochemical properties of materials, such as polylactide, making this compound a valuable compound for research and industrial applications.

Synthesis Analysis

The synthesis of this compound and its derivatives has been approached through different methods. One study reports an economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid, a related compound, using commercially available and less hazardous starting materials compared to previous methods. This synthesis involves alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a one-pot multi-step sequence including hydrolysis, decarboxylation, diazotization, and hydroxylation . Another study describes the synthesis of 4-pentenoic acid, a flavor compound, through the reaction of diethyl malonate with allyl chloride, followed by saponification and decarboxylation, achieving a yield of 53.2% .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their reactivity and the properties of the resulting materials. For instance, the synthesis of novel amino acids containing functional groups for bioorthogonal reactions, such as 4R-pentynoyl hydroxyproline, introduces an alkyne functional group within an amino acid that prefers compact conformations, which can be significant for peptide functionalization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its functional groups. It has been successfully functionalized on iron oxide nanoparticles, which were modified with oleic acid to facilitate the attachment of this compound. This functionalization is a potential alternative route for creating an acid anhydride from two carboxylic acids without a dehydrating agent . The ability to modify surfaces with this compound opens up possibilities for creating materials with specific properties, such as enhanced stability or targeted reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the synthesis of a silica hydride-based pentynoic acid stationary phase for high-performance liquid chromatography (HPLC) demonstrates the retention capabilities of both polar and non-polar compounds, depending on the mobile phase composition. This stationary phase exhibits hydrophobic and ionic/electrostatic interactions with analytes, and its performance can be adjusted by varying the pH of the mobile phase . Additionally, the synthesis of polymers like poly(4-methyl-2-pentyne) shows that the configuration of macromolecular chains affects the solubility and supramolecular organization of the resulting polymers .

Scientific Research Applications

  • Cu(I)-Catalyzed Intramolecular Cyclization in Aqueous Media :

    • Alkynoic acids, including 4-pentynoic acid derivatives, can undergo intramolecular cyclizations to enol lactones in Cu(I)-catalyzed cycloaddition reactions. This process is utilized in click chemistry for producing enol lactones or 1,2,3-triazole click products selectively (Mindt & Schibli, 2007).
  • Functionalization on Iron Oxide Nanoparticles :

    • A study explored the functionalization of this compound on iron oxide nanoparticles, revealing how different concentrations of oleic acid prior to modification affect the successful attachment of this compound. This functionalization approach offers an alternative route for creating acid anhydrides without dehydrating agents (Baharuddin et al., 2018).
  • Apoptosis Induction in Cancer Cells :

    • A chiral derivative of this compound, (S)-2-pentyl-4-pentynoic acid, showed potential in inducing apoptosis in cancer cells, specifically in U937 histiocytic lymphoma cells and NB4 acute promyelocytic leukemia cells. This compound, characterized as a histone deacetylase (HDAC) inhibitor, demonstrated a higher apoptosis-inducing potential compared to valproic acid (Ivanova et al., 2013).
  • Synthesis of 'Clickable' Biodegradable Polylactide :

    • 2-Hydroxy-4-pentynoic acid, an intermediate towards ‘clickable’ polylactide, allows for the introduction of a broad range of functional groups onto polymers via click chemistry. This synthesis technique offers a safer and more economical approach to producing 2-hydroxy-4-pentynoic acid (Zhang et al., 2014).
  • Ruthenium-Catalyzed Alder Ene Type Reactions :

    • A study on the synthesis of alternaric acid, a fungal germination inhibitor, highlighted the use of this compound in ruthenium-catalyzed addition of terminal alkenes with terminal alkynes. This process contributes to natural product synthesis, involving the formation of geometrically defined trisubstituted alkenes (Trost et al., 1998).
  • Preparation of Chlorolactones :

    • The chlorolactonization of alkenoic acids, including this compound, with specific reagents has been studied, demonstrating an efficient method to produce chlorolactones, which are valuable in various chemical syntheses (Zhu et al., 2011).
  • Cognition-Enhancing Properties :

    • An analogue of valproic acid, 2-N-Pentyl-4-pentynoic acid, was found to enhance both spatial and avoidance learning and attenuate age-related neuroplastic decline in rats. This finding suggests potential applications in cognitive enhancement and the treatment of neurodegenerative diseases (Murphy et al., 2001).

Mechanism of Action

Safety and Hazards

4-Pentynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation . It should not get in eyes, on skin, or on clothing. Personal protective equipment/face protection should be worn when handling it. It should only be used under a chemical fume hood. It should not be breathed in and should not be ingested .

properties

IUPAC Name

pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYLEUJXUBIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209730
Record name 4-Pentynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6089-09-4
Record name 4-Pentynoic acid
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Record name 4-Pentynoic acid
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Record name 4-Pentynoic acid
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Record name Pent-4-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-pentynoic acid?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: How is this compound typically characterized?

A2: this compound and its derivatives are commonly characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). [, , ] These techniques provide information about the structure, purity, and presence of specific functional groups.

Q3: Is this compound stable under various conditions?

A3: While this compound is generally considered stable, its stability can be influenced by factors like temperature, pH, and the presence of catalysts. For instance, in the presence of copper(I) catalysts in aqueous media, this compound derivatives can undergo intramolecular cyclization to form enol lactones. []

Q4: What are the notable catalytic applications of this compound and its derivatives?

A4: this compound can act as a building block in “click chemistry”, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. [, , ] This reaction is widely used to conjugate molecules, build complex structures, and modify surfaces. []

Q5: How does the structure of this compound lend itself to its catalytic applications?

A5: The terminal alkyne group in this compound is the key reactive site for CuAAC reactions. This allows for efficient and selective coupling with azide-containing molecules under mild conditions, making it a valuable tool in various fields like materials science and chemical biology. [, , ]

Q6: Have computational methods been applied to study this compound and its derivatives?

A6: While computational studies specifically focusing on this compound are limited within the provided articles, researchers have used computational approaches to investigate the properties and reactivity of similar alkyne-containing compounds. These studies often involve molecular modeling, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) analyses to predict and explain experimental observations.

Q7: How do structural modifications of this compound impact its biological activity?

A7: Structural analogs of valproic acid (VPA), a drug with known teratogenic effects, have been synthesized by modifying the this compound scaffold. Studies on these VPA analogs revealed a strong correlation between the structure and teratogenic potency. [, , ] For instance, the presence of a terminal alkyne, specific stereochemistry, and chain length significantly influence the teratogenic effects of these compounds. [, ]

Q8: Are there specific formulation strategies for this compound derivatives?

A8: Formulation strategies for this compound derivatives depend on the specific application. For example, in drug delivery systems, researchers have developed this compound-modified polymers that self-assemble into micelles for controlled drug release. [] These micelles are designed to improve drug solubility, stability, and target delivery to specific cells.

Q9: What are the biological applications of this compound derivatives?

A9: this compound derivatives have been studied for their potential as antitumor agents. One study investigated a this compound derivative, 2-hexyl-4-pentynoic acid (HPTA), as a potential radiosensitizer for breast cancer treatment. [] HPTA was found to enhance the effectiveness of radiotherapy in various breast cancer cell models by inhibiting DNA repair pathways.

Q10: Are there in vivo studies investigating the efficacy of this compound derivatives?

A10: Yes, in vivo studies have been conducted on certain this compound derivatives. For example, the radiosensitizing effect of HPTA was evaluated in a rat model of breast cancer, demonstrating its potential for in vivo applications. []

Q11: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A11: this compound bridges organic chemistry and materials science. Its use in synthesizing well-defined polyethylene-based graft terpolymers exemplifies this connection. These polymers, created through a combination of controlled polymerization techniques and "click" chemistry, hold potential for diverse applications in materials science. []

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